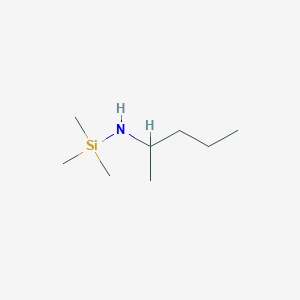
2-Aminopentane, mono-TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopentane, mono-TMS is a chemical compound with the molecular formula C8H21NSi and a molecular weight of 159.3445 . It is a derivative of 2-aminopentane, where the amino group is protected by a trimethylsilyl (TMS) group. This compound is used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentane, mono-TMS typically involves the reaction of 2-aminopentane with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:
2-Aminopentane+TMSCl→2-Aminopentane, mono-TMS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
2-Aminopentane, mono-TMS undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like hydrochloric acid (HCl) or other silylating agents can be used to replace the TMS group.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagent used.
科学研究应用
2-Aminopentane, mono-TMS is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and imines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Aminopentane, mono-TMS involves the interaction of the amino group with various molecular targets. The TMS group serves as a protective group, allowing selective reactions at the amino site. The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules.
相似化合物的比较
Similar Compounds
2-Aminopentane: The parent compound without the TMS group.
2-Aminobutane: A shorter-chain analog.
2-Aminohexane: A longer-chain analog.
Uniqueness
2-Aminopentane, mono-TMS is unique due to the presence of the TMS group, which provides steric protection and enhances the compound’s stability. This makes it particularly useful in synthetic chemistry where selective reactions are required.
属性
CAS 编号 |
143017-73-6 |
|---|---|
分子式 |
C8H21NSi |
分子量 |
159.34 g/mol |
IUPAC 名称 |
N-trimethylsilylpentan-2-amine |
InChI |
InChI=1S/C8H21NSi/c1-6-7-8(2)9-10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
LIUKNXQPWOASFD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


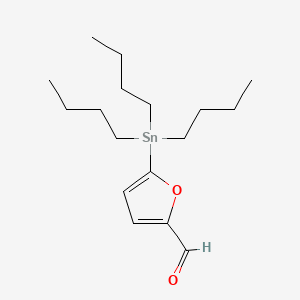
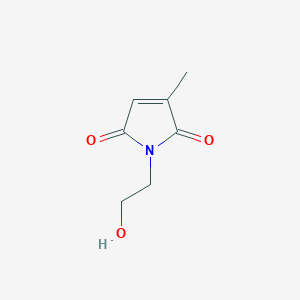
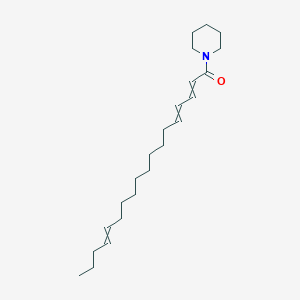
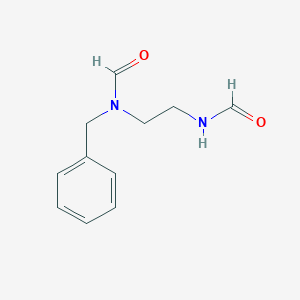

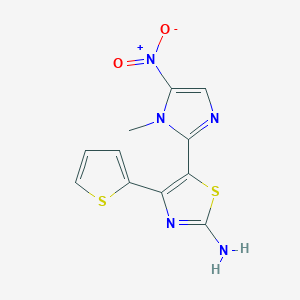
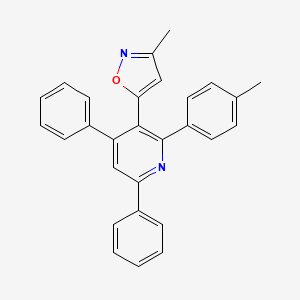
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
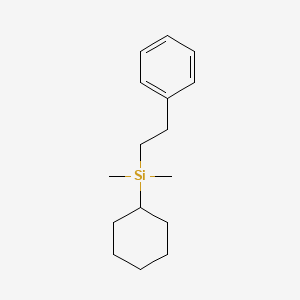
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
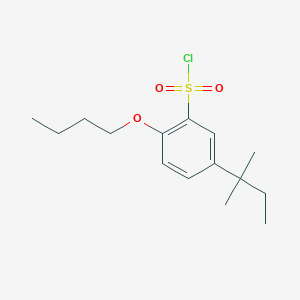
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

